Algestone Acetophenide
Description
Nomenclature and Chemical Classification within Steroid Chemistry
The precise naming and classification of a chemical compound are fundamental to scientific communication. Algestone (B1665699) acetophenide is identified by a variety of names and is categorized based on its steroidal structure.
Accepted Chemical Names and Synonymswikipedia.orgalfa-chemistry.comveeprho.com
The internationally recognized nonproprietary name for this compound is Algestone Acetophenide. wikipedia.org However, it is also widely known by its synonym, dihydroxyprogesterone acetophenide (DHPA). wikipedia.org Historically and in various literature, it has been referred to by several other names and developmental codes.
Some of the common synonyms for this compound include Alphasone Acetophenide, Deladroxone, and Droxone. plcchemical.comnih.gov Its former developmental code name was SQ-15101. wikipedia.org The Chemical Abstracts Service (CAS) has assigned the number 24356-94-3 to this compound. alfa-chemistry.com
Different authorities also provide distinct IUPAC (International Union of Pure and Applied Chemistry) names, reflecting the complexity of steroid nomenclature. One such name is (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one. alfa-chemistry.comnih.govdrugbank.com
| Identifier Type | Identifier | Source |
|---|---|---|
| Accepted Name | This compound | wikipedia.org |
| Common Synonym | Dihydroxyprogesterone acetophenide (DHPA) | wikipedia.org |
| Other Synonyms | Alphasone Acetophenide, Deladroxone, Droxone | plcchemical.comsynzeal.com |
| Developmental Code | SQ-15101 | wikipedia.org |
| CAS Number | 24356-94-3 | alfa-chemistry.com |
| IUPAC Name | (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | alfa-chemistry.comnih.govdrugbank.com |
Classification as a Synthetic Pregnane (B1235032) Steroid and Progestinalfa-chemistry.comveeprho.complcchemical.com
Chemically, this compound is classified as a synthetic pregnane steroid. wikipedia.orgwikipedia.org The pregnane classification indicates that it possesses the characteristic 21-carbon skeleton of a pregnane. As a synthetic compound, it is not found in nature and is produced through chemical synthesis. veeprho.comhmdb.ca
Functionally, it is categorized as a progestin, which is a synthetic progestogen. wikipedia.org This means it acts as an agonist of the progesterone (B1679170) receptor, mimicking the effects of the natural hormone progesterone. wikipedia.orgnih.gov Progestins are a broad class of synthetic steroids that are structurally related to progesterone and share its biological activities. numberanalytics.comnih.gov
Structural Relationship to Progesterone and Other Pregnane Derivativesalfa-chemistry.com
This compound is a derivative of progesterone, the quintessential pregnane steroid. wikipedia.orgwikipedia.org Specifically, it is derived from 16α,17α-dihydroxyprogesterone, which is itself a metabolite of progesterone. wikipedia.org The defining structural feature of this compound is the presence of a cyclic ketal at the C16 and C17 positions, formed by the reaction of the 16α and 17α hydroxyl groups with acetophenone (B1666503). wikipedia.orgnih.gov This modification distinguishes it from its parent compound, algestone (16α,17α-dihydroxyprogesterone). wikipedia.org
This structural alteration is significant as it enhances the compound's stability and prolongs its activity compared to natural progesterone. It shares a structural class with other progestins that are also derivatives of 17α-hydroxyprogesterone, such as hydroxyprogesterone (B1663944) caproate and medroxyprogesterone (B1676146) acetate. wikipedia.org
| Compound | Core Structure | Key Modifications | Source |
|---|---|---|---|
| Progesterone | Pregn-4-ene-3,20-dione | None (natural hormone) | wikipedia.orgwikipedia.org |
| 17α-Hydroxyprogesterone | Pregn-4-ene-3,20-dione | Hydroxyl group at C17 | wikipedia.org |
| Algestone | Pregn-4-ene-3,20-dione | Hydroxyl groups at C16α and C17α | wikipedia.org |
| This compound | Pregn-4-ene-3,20-dione | Cyclic acetal (B89532) with acetophenone at C16α and C17α | wikipedia.org |
Historical Context and Evolution of Progestagen Research Relevant to this compound
The development of this compound is intrinsically linked to the broader history of steroid chemistry and the quest for synthetic hormones with therapeutic applications.
Milestones in the Development of Synthetic Progestagenspharmacompass.com
The journey to create synthetic progestagens began with a deeper understanding of the female reproductive cycle in the early 20th century. nih.gov A significant breakthrough came in 1943 when Russell Marker discovered a method to synthesize progestin in large quantities from diosgenin, a steroid found in Mexican yams. asu.edu This discovery established a foundation for future hormone research and production. asu.edu
The 1950s marked a pivotal decade for the development of potent, orally active synthetic progestins. asu.eduwikipedia.org In 1951, Carl Djerassi synthesized norethindrone, and in 1953, Frank Colton developed norethynodrel. asu.edu These achievements were crucial for the subsequent creation of hormonal contraceptives. asu.edupbs.org The first progestin, ethisterone, was introduced for medical use in 1939, followed by more potent versions in the 1950s that were incorporated into birth control methods. wikipedia.org
Early Research Trajectories and Characterizationalfa-chemistry.compharmacompass.com
This compound was discovered in 1958 and introduced for medical use in the 1960s. wikipedia.org Early research focused on its characterization as a progestogen. wikipedia.org Studies determined that it is a pure progestogen, meaning it primarily interacts with the progesterone receptor and lacks significant androgenic, estrogenic, or other hormonal activities. wikipedia.org Its potency was found to be approximately two to five times that of progesterone in animal studies. wikipedia.org
Initial investigations also explored its use as a long-acting injectable contraceptive, often in combination with an estrogen. wikipedia.orgmedchemexpress.com The presence of the acetophenide group was found to contribute to its prolonged duration of action. Research has also been conducted on its environmental presence and removal from industrial wastewater, highlighting its use in pharmaceutical manufacturing. veeprho.comresearchgate.net
Evolution of Research Applications Beyond Initial Discovery
Initially explored for its potential in hormonal contraception, the research applications of this compound have expanded over time. wikipedia.orgbiocat.com Beyond its use in combination with estrogens for injectable contraceptives, it has been investigated for its anti-inflammatory properties. nih.govnih.govpharmacompass.com More recent research has even explored its potential in cancer therapy research, identifying it as a candidate for targeting specific proteins involved in cancer pathways. researchgate.net The compound also serves as a reference standard in analytical method development and validation for pharmaceutical quality control. synzeal.comaquigenbio.comclearsynth.com
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBKIEXBQNRDNL-FVCOMRFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O[C@@](O2)(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022891 | |
| Record name | Deladroxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-94-3 | |
| Record name | Algestone acetophenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Algestone acetophenide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Algestone acetophenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deladroxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALGESTONE ACETOPHENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7KC2O3OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Research on Chemical Synthesis and Derivatization of Algestone Acetophenide
Elucidation of Synthetic Pathways and Methodological Advancements
Algestone (B1665699) acetophenide, a synthetic progestin, is formally known as (16α)-16,17-[[(1R)-1-Phenylethylidene]bis(oxy)]pregn-4-ene-3,20-dione. synzeal.com Its synthesis has been a subject of considerable research, focusing on developing efficient and stereoselective methods.
Multi-Step Synthesis from Steroidal Precursors
The synthesis of algestone acetophenide typically commences with readily available steroidal precursors. A common starting material is 17α-hydroxyprogesterone. smolecule.com Another significant pathway utilizes androstenedione cyanohydrin betamethasone ketal structures. google.com A patented method outlines a multi-step process starting from androstenedione cyanohydrin betamethasone ketal structures. google.com This is converted to an elimination product which then undergoes a Grignard reaction. google.com Subsequent oxidation and reaction with acetophenone (B1666503) yields this compound. google.com
Historically, diosgenin, extracted from yam tubers, served as a precursor, but this pathway involved a lengthy degradation process with variable and often low yields. smolecule.com Modern approaches have shifted towards more efficient routes, including those starting from progesterone (B1679170) derivatives. smolecule.com A key transformation in these syntheses is the introduction of hydroxyl groups at the 16α and 17α positions of the steroid core. smolecule.comwikipedia.org
Catalytic Systems and Reaction Conditions for Specific Transformations
The formation of the characteristic acetophenide moiety is a critical step in the synthesis. This involves the reaction of a 16α,17α-dihydroxy steroid intermediate with acetophenone. google.comlipidbank.jp This reaction is typically acid-catalyzed. A variety of catalysts have been investigated, including:
Phosphorus oxychloride (POCl3) google.com
Sulfuric acid google.com
Phosphoric acid google.com
p-Toluenesulfonic acid google.com
Pyridine hydrochloride google.com
Perchloric acid google.com
Iodine google.com
A Chinese patent describes a method where an intermediate is reacted with 1 to 1.5 times the molar amount of POCl3 in an alkaline medium at temperatures ranging from -10 to 80°C for 1 to 5 hours. google.com The final cyclization step to form the acetophenide is then carried out using a catalyst like sulfuric acid, phosphoric acid, or perchloric acid in the presence of acetophenone. google.com The reaction temperature for this step is typically between -10 and 30°C, with a reaction time of 1 to 10 hours. google.com One specific example in the patent details the use of 0.06 times the molar amount of phosphoric acid with 5 times the amount of acetophenone at 30°C for 9 hours. google.com Another variation uses 0.06 times the amount of sulfuric acid and 3 times the amount of acetophenone at 30°C for 10 hours. google.com The use of iodine as a catalyst has also been reported to provide unexpectedly high yields in the acetophenide formation step. google.com
Yield Optimization and Purity Enhancement Strategies in Synthetic Research
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research has shown that careful control of parameters such as catalyst choice, reactant ratios, temperature, and reaction time significantly impacts the outcome. google.com For instance, a patented method claims that their process not only increases the quality and yield of the product but also saves production costs and shortens the process time. google.com
One example from a patent illustrates a yield of 74% with a purity of 97.9% when using phosphoric acid as the catalyst under specific conditions. google.com Another example using sulfuric acid under different conditions achieved the same yield of 74% but with a higher purity of 98.7%. google.com A third example utilizing p-toluenesulfonic acid resulted in a 75% yield and 98.5% purity. google.com The use of an iodine catalyst in one process reportedly led to yields of 80-85%. google.com
Purification of the final product is typically achieved through techniques like chromatography and recrystallization from solvent systems such as acetone/hexane. smolecule.comgoogle.com
Interactive Table: Catalyst and Yield Data in this compound Synthesis
| Catalyst | Reactant Ratio (Catalyst:Steroid) | Reactant Ratio (Acetophenone:Steroid) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Source |
| Phosphoric Acid | 0.06 | 5 | 30 | 9 | 74 | 97.9 | google.com |
| Sulfuric Acid | 0.06 | 3 | 30 | 10 | 74 | 98.7 | google.com |
| p-Toluenesulfonic Acid | 0.04 | 7 | 20-30 | 6 | 75 | 98.5 | google.com |
| Perchloric Acid | 0.025 | 10 | 20 | 10 | 70 | 98.9 | google.com |
| Iodine | 0.06 (g per 10g steroid) | 10 | 50-60 | 2 | 80-85 | Not Specified | google.com |
Investigating Stereochemical Control in this compound Synthesis
The stereochemistry of this compound is a critical aspect, as different isomers can exhibit vastly different biological activities. The molecule possesses multiple stereocenters, with eight being defined. ncats.io
Enantioselective Synthesis Approaches
The formation of the acetophenide group from 16α,17α-dihydroxyprogesterone and acetophenone creates a new chiral center at the carbon atom of the original acetophenone methyl group. theswissbay.charchive.org While this could potentially lead to a mixture of diastereomers, the reaction is typically performed under thermodynamic control, which favors the formation of the more stable isomer. theswissbay.charchive.org It is proposed that the thermodynamically preferred isomer is the one where the phenyl group is oriented away from the bulk of the steroid molecule to minimize steric hindrance. theswissbay.charchive.org This results in the isolation of predominantly a single isomer. theswissbay.charchive.org
While the term "enantioselective synthesis" might be more broadly applied to the synthesis of a single enantiomer from an achiral precursor, in the context of modifying a chiral steroid, the focus is on diastereoselective control. If a specific enantiomer of a starting material is desired, it can be prepared through derivatization with a chiral auxiliary, separation of the resulting diastereomeric mixture, and subsequent cleavage of the auxiliary group. googleapis.com
Isomeric Characterization and Reference Standards
The specific isomer of this compound with the desired biological activity is (16α)-16,17-[[(1R)-1-Phenylethylidene]bis(oxy)]pregn-4-ene-3,20-dione. synzeal.com It has been noted that the isomer where the phenyl portion of the acetophenide is fixed on the underside (α-face) of the steroid nucleus is a potent progestational agent, while the other isomer is almost inactive. google.com
Accurate characterization and the availability of pure reference standards are essential for quality control and regulatory purposes. synzeal.commedchemexpress.com Analytical methods are crucial to confirm the isomeric purity of the synthesized product. Reference standards for this compound are commercially available from various suppliers and are used for analytical method development, validation, and quality control during production. synzeal.commedchemexpress.comlgcstandards.com
Design and Synthesis of this compound Analogues
The development of novel progestins derived from this compound is a scientifically driven process aimed at refining therapeutic properties. This involves both the rational design of new molecular structures based on known structure-activity relationships and the development of efficient chemical pathways to synthesize these new entities.
Structure-Driven Design of Modified Progestins
The design of analogues of this compound is rooted in the understanding of how its chemical structure correlates with its biological activity as a progestin. This compound, chemically known as 16α,17α-dihydroxyprogesterone acetophenide, is a derivative of 17α-hydroxyprogesterone. wikipedia.orgnih.gov Its defining feature is the cyclic acetal (B89532) (acetophenide) formed between the hydroxyl groups at the 16α and 17α positions of the steroid backbone and acetophenone. wikipedia.org This modification is crucial for its pharmacological profile.
The core strategy in designing analogues involves modifying either the steroidal framework or the ketal group at the C-16 and C-17 positions. The goal is to enhance receptor binding affinity, modulate metabolic stability, and alter pharmacokinetic properties. For instance, the acetophenide group provides steric hindrance, which protects the molecule from rapid enzymatic degradation, thereby contributing to its prolonged duration of action.
The design of new progestins is guided by the principle that specific structural modifications lead to predictable changes in function. For example, replacing the acetophenide group with a different ketal, such as an acetonide (formed with acetone), results in a different compound, Algestone Acetonide. This analogue has different physical and biological properties; this compound is noted for dermatological applications, while the acetonide form is used for deeper tissue inflammation, suggesting that the nature of the ketal influences systemic absorption and tissue penetration. The precise stereochemical design of such analogues is critical for their intended biological activity.
The broader family of 17α-hydroxyprogesterone derivatives serves as a template for designing new molecules. By comparing the structures and activities of compounds like hydroxyprogesterone (B1663944) caproate, medroxyprogesterone (B1676146) acetate, and segesterone acetate, researchers can deduce the impact of different ester or ketal groups at the C-17 position on progestational activity. wikipedia.org
Table 1: Structural Analogues of this compound
| Compound Name | Core Structure | Key Modification at C-16/C-17 |
| This compound | Progesterone | 16α,17α-dihydroxy acetophenide cyclic ketal |
| Algestone Acetonide | Progesterone | 16α,17α-dihydroxy acetonide cyclic ketal |
| Hydroxyprogesterone Caproate | 17α-Hydroxyprogesterone | C-17 caproate ester |
| Medroxyprogesterone Acetate | 17α-Hydroxyprogesterone | C-17 acetate ester and C-6 methyl group |
| Segesterone Acetate | 19-Norprogesterone | C-17 acetate ester and 16-methylene group |
Synthetic Methodologies for Novel Derivatives
The synthesis of this compound and its derivatives involves multi-step chemical transformations starting from common steroid precursors. smolecule.com The methodologies are designed to be efficient and to control the stereochemistry of the final product.
A common synthetic pathway starts with a readily available steroid, such as androstenedione or 17α-hydroxyprogesterone. smolecule.comgoogle.com A key transformation is the introduction of the hydroxyl group at the 16α position. This can be achieved through chemical oxidation or microbial biotransformation. vulcanchem.com
Once the precursor 16α,17α-dihydroxyprogesterone (algestone) is obtained, the final and characteristic step is the formation of the cyclic ketal. lipidbank.jp This is an acid-catalyzed reaction between the 16α and 17α diols and a ketone, in this case, acetophenone, to yield this compound. smolecule.comgoogle.com The reaction involves the formation of an acetal, which protects the diol functionality and modifies the compound's biological properties. smolecule.com
A patented method describes the synthesis starting from androstenedione. google.com The process includes the formation of a cyanohydrin, elimination, Grignard reaction, and oxidation to create the necessary dihydroxy intermediate. google.com This intermediate is then reacted with acetophenone in the presence of an acid catalyst like phosphoric acid or p-toluenesulfonic acid to form this compound. google.com The reaction temperature is typically maintained between -10°C and 30°C. google.com Purification of the final product is generally accomplished using techniques like chromatography. smolecule.com
The synthesis of novel derivatives follows a similar logic. By substituting acetophenone with other ketones or aldehydes during the cyclization step, a diverse library of analogues with different ketal side chains can be generated. These novel derivatives can then be screened for desired pharmacological activities.
Table 2: Exemplary Synthetic Pathway for this compound
| Step | Description | Starting Material(s) | Key Reagent(s) | Product |
| 1 | Hydroxylation | 17α-Hydroxyprogesterone | Oxidizing agents or microbial enzymes | 16α,17α-Dihydroxyprogesterone (Algestone) |
| 2 | Ketalization (Cyclization) | 16α,17α-Dihydroxyprogesterone | Acetophenone, Acid Catalyst (e.g., H₃PO₄) | This compound |
| 3 | Purification | Crude this compound | Chromatographic techniques | Pure this compound |
3.1.2.2. Influence on Inflammatory Response Pathways
Progesterone (B1679170) Receptor Agonism and Intracellular Signaling Cascades
Algestone (B1665699) acetophenide is classified as a progestogen, meaning it is an agonist of the progesterone receptor (PR), the primary biological target for progestogens like progesterone. wikipedia.orgnih.gov Its interaction with the PR is the foundational step in its mechanism of action, leading to changes in gene expression and subsequent cellular responses in target tissues. Research indicates it is a pure progestogen, with no significant androgenic, estrogenic, or glucocorticoid activities. wikipedia.org Studies in animal models suggest that the progestogenic potency of Algestone acetophenide is approximately two to five times greater than that of progesterone. wikipedia.org
The efficacy of a progestin is closely linked to its binding affinity for the progesterone receptors, PR-A and PR-B. This affinity determines the concentration required to elicit a biological response. Research into synthetic progestins typically involves competitive binding assays to determine their relative binding affinity (RBA) compared to progesterone.
While specific binding kinetic values (K_i, IC₅₀) for this compound are not detailed in the available literature, the principles of such research can be illustrated by studies on related compounds. For example, research comparing other progestins demonstrates that structural modifications significantly alter receptor affinity. A study on 17-alpha hydroxyprogesterone (B1663944) caproate (17-OHPC), a related progestin, found its binding affinity for human progesterone receptors was considerably lower than that of progesterone itself. nih.gov This highlights the importance of specific molecular structures in receptor interaction. The higher potency of this compound observed in animal studies suggests a strong and effective interaction with the progesterone receptor. wikipedia.org
| Compound | Receptor Target | Relative Binding Affinity (RBA) (%)a | Reference |
|---|---|---|---|
| Progesterone | Human Progesterone Receptor (PR-B) | 100% | nih.gov |
| 17-alpha hydroxyprogesterone caproate (17-OHPC) | Human Progesterone Receptor (PR-B) | 26-30% | nih.gov |
| This compound | Progesterone Receptor | Data not available in cited sources |
Upon binding to the progesterone receptor, this compound triggers the modulation of downstream molecular pathways, which can alter gene expression and the cellular proteome. nih.govfrontiersin.org This modulation is the basis for its observed biological effects.
Recent research has begun to explore these downstream effects in specific cellular contexts. For instance, this compound was identified as a potential modulator of NANOS1-mediated pathways in studies involving triple-negative breast cancer (TNBC) cell lines. nih.gov This line of inquiry suggests that by activating the progesterone receptor, the compound may influence pathways involved in cancer cell proliferation and migration. nih.gov
In the realm of proteomics, this compound was included in a broader drug screen designed to identify compounds capable of inducing the degradation of MLL-fusion proteins, which are oncogenic drivers in certain types of leukemia. ucl.ac.uk The screen used an indicator cell line to measure the reduction of a luciferase-tagged MLL-fusion protein. ucl.ac.uk While this compound was part of this high-throughput screening, it was not identified as a lead candidate for inducing the proteolysis of the target protein in this specific assay. ucl.ac.uk
| Research Area | Cell/System Studied | Key Finding | Reference |
|---|---|---|---|
| Gene Expression Modulation | MDA-MB-231 and 4T1 breast cancer cells | Investigated as a potential modulator of NANOS1-mediated pathways, which may suppress cancer cell migration and proliferation. | nih.gov |
| Proteomic Profiling | THP1 leukemia cell line (in vitro screen) | Screened for ability to induce degradation of MLL-fusion proteins; was not identified as a lead compound in this specific assay. | ucl.ac.uk |
Modulation of NANOS1-Mediated Pathwaysplos.org
This compound, a synthetic progestin, has been identified as a potential modulator of pathways mediated by the RNA-binding protein NANOS1. nih.govfrontiersin.org Research, particularly in the context of triple-negative breast cancer (TNBC), has explored the interaction between this compound and NANOS1, suggesting a novel therapeutic approach for targeting pathways regulated by this protein. nih.govfrontiersin.org
NANOS1 expression is recognized as a significant factor in the epithelial-mesenchymal transition (EMT), a process that plays a crucial role in the invasiveness and migratory capabilities of cancer cells. nih.govfrontiersin.org The investigation into this compound's effects on NANOS1 is part of a broader strategy of drug repurposing, where existing FDA-approved drugs are explored for new therapeutic applications. nih.govfrontiersin.org In this context, this compound was selected as a candidate for its potential to target NANOS1. nih.govnih.gov
The molecular activity of this compound is primarily through its binding to progesterone receptors, which in turn modulates downstream pathways. nih.govfrontiersin.org This modulation can lead to the suppression of inflammatory responses and the inhibition of cancer cell migration and proliferation. nih.govfrontiersin.org The distinct mechanisms of action of progestins like this compound make them promising candidates for targeting signaling pathways such as those involving NANOS1. nih.govfrontiersin.org
Detailed research findings have elucidated the specific molecular interactions between this compound and the NANOS1 protein through molecular docking studies. nih.gov These studies have revealed that this compound is a high-affinity binder of NANOS1. nih.govnih.gov The interaction is characterized by the formation of specific chemical bonds that are crucial for the compound's modulatory effects. nih.gov
The binding of this compound to NANOS1 involves the formation of two hydrogen bonds and one H-π stacking interaction. nih.gov Additionally, significant hydrophobic interactions contribute to the stability of the binding between the compound and the protein. nih.gov This detailed molecular interaction provides a basis for understanding how this compound can influence NANOS1-mediated cellular processes.
Table 1: Molecular Interactions of this compound with NANOS1
| Type of Interaction | Number of Interactions |
|---|---|
| Hydrogen Bonds | 2 |
| H-π Stacking Interactions | 1 |
| Hydrophobic Interactions | Present |
Investigation of Off-Target Molecular Interactions and Receptor Selectivity
Evaluation of Androgenic, Estrogenic, and Glucocorticoid Receptor Interactions
Studies on the pharmacodynamics of this compound indicate that it is a pure progestogen. wikipedia.org It functions as an agonist for the progesterone receptor. wikipedia.orgmedchemexpress.com Critically, investigations have found that the compound lacks significant off-target hormonal activity. wikipedia.org Specifically, it has been shown to have no androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities. wikipedia.org This profile distinguishes it from other steroids that may interact with multiple receptor types.
Specificity and Selectivity in Steroid Hormone Receptor Binding
The molecular action of this compound is characterized by its high specificity for the progesterone receptor. wikipedia.org Its focused activity makes it a selective progestogen without meaningful engagement with other steroid hormone receptors, such as those for androgens, estrogens, or glucocorticoids. wikipedia.org This selectivity ensures that its pharmacological effects are almost exclusively mediated through the progesterone receptor pathway, minimizing cross-reactivity and associated effects. wikipedia.org
Enzymatic Modulation and Pharmacological Chaperone Activity
Interaction with N-Acetylgalactosamine-6-sulfate Sulfatase (GALNS)
This compound has been identified as a compound that interacts with N-acetylgalactosamine-6-sulfate sulfatase (GALNS). google.comacs.org GALNS is a lysosomal enzyme responsible for the breakdown of glycosaminoglycans (GAGs), specifically keratan sulfate and chondroitin-6-sulfate. nih.govmedlineplus.gov Deficiencies in this enzyme lead to Mucopolysaccharidosis IVA (MPS IVA), a lysosomal storage disease. acs.orgnih.gov Through virtual screening and computational analysis, this compound was identified as a potential pharmacological chaperone (PC) for GALNS, binding to the enzyme. google.comacs.org A computational study clustered this compound with other corticoid-like structures that were predicted to interact with GALNS. acs.org
Mechanism of Enzyme Activity Enhancement and Thermostability
As a pharmacological chaperone, this compound is proposed to enhance the function of the GALNS enzyme. Pharmacological chaperones are small molecules that can bind to a mutated enzyme, helping it to fold correctly and stabilizing its structure. nih.gov This stabilization can increase the enzyme's residual activity and its thermostability. nih.gov Studies on other pharmacological chaperones for GALNS have shown they can increase the activity and stability of both recombinant and mutant forms of the enzyme. acs.orgnih.gov This mechanism suggests that by binding to GALNS, this compound could potentially improve its enzymatic function, which is a therapeutic strategy for diseases like MPS IVA. nih.gov
Computational and Experimental Validation of Protein Binding
The binding of this compound to various proteins has been investigated using computational and experimental methods. Molecular docking studies, a form of computational analysis, have been employed to predict its binding affinity to several biological targets.
For instance, this compound was identified as a high-affinity binder to NANOS1 in a study exploring therapeutic targets for triple-negative breast cancer. researchgate.netfrontiersin.org Another computational screening identified it as a potential inhibitor of Phosphodiesterase type 5 (PDE5), with a predicted binding free energy of -11.3 kcal/mol. researchgate.net
In the context of its role as a pharmacological chaperone, a virtual screening study identified this compound as one of the top 20 hits predicted to interact with the active cavity of the GALNS enzyme. acs.org Further computational analysis, including molecular dynamics simulations, has been used to validate the binding of other identified chaperones, predicting their binding energy and stabilizing effects on the GALNS protein structure. acs.orgnih.gov
Additionally, research into how small molecules partition into biomolecular condensates has noted that complex ring systems, such as that of this compound, show a strong capacity for enrichment, indicating interactions that are not necessarily based on stereospecific binding but on physicochemical properties like hydrophobicity. nih.gov
Table 1: Predicted Binding Affinity of this compound to Protein Targets This table is interactive. You can sort and filter the data.
| Protein Target | Predicted Binding Free Energy (kcal/mol) | Identification Method |
|---|---|---|
| Phosphodiesterase 5 (PDE5) | -11.3 | Molecular Docking |
| N-Acetylgalactosamine-6-sulfate Sulfatase (GALNS) | Not specified | Virtual Screening |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Androgen |
| Estrogen |
| Progesterone |
In Silico Identification of Potential Enzyme Inhibitors (e.g., SARS-CoV-2 3CLpro and RdRp)
Computational, or in silico, drug repurposing studies have identified this compound as a potential inhibitor of critical viral enzymes, including those essential for the replication of SARS-CoV-2. researchgate.netchemrxiv.org These studies screen large libraries of existing drugs against biological targets to predict binding affinities and inhibitory potential.
One such study targeting the SARS-CoV-2 3C-like protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) identified this compound as a molecule with high binding affinity for these enzymes. researchgate.netchemrxiv.org The 3CLpro and RdRp are crucial for the viral life cycle, making them prime targets for antiviral therapeutics. chemrxiv.org In silico docking simulations predicted a strong interaction between this compound and the viral protease. researchgate.netchemrxiv.org
| Target Enzyme | This compound Binding Affinity (kcal/mol) | Study Type |
|---|---|---|
| SARS-CoV-2 3CLpro | -9 | In Silico Docking chemrxiv.org |
| Phosphodiesterase-5 (PDE5) | -11.3 | In Silico Docking researchgate.net |
These computational findings are supported by in vitro research. In a screening of 92 steroid compounds for their effects on MERS-CoV, this compound was one of only four that resulted in a cell survival rate greater than 95%. nih.gov The same study noted that this compound also suppressed the growth of SARS-CoV-2 in cell cultures. nih.gov While these are not direct measures of enzyme inhibition, they are consistent with the potential antiviral activity predicted by the in silico models.
Further demonstrating its potential as an enzyme inhibitor through computational screening, a separate study identified this compound as a high-affinity binder to Phosphodiesterase-5 (PDE5), with a binding free energy of -11.3 kcal/mol. researchgate.net
Cell-Based Assays for Progestational Activity Profiling
Cell-based assays are fundamental tools in pharmacology for characterizing the activity of compounds like this compound at the cellular level. These assays provide quantitative data on receptor activation, downstream cellular processes, and potential therapeutic effects.
Reporter gene assays are a common in vitro method used to determine the ability of a compound to activate a specific nuclear receptor, in this case, the progesterone receptor (PR). In these assays, cells are engineered to contain a reporter gene (e.g., luciferase or beta-galactosidase) linked to a promoter region that is responsive to progesterone receptor activation. When a progestin like this compound binds to and activates the PR, the receptor complex binds to the promoter and drives the expression of the reporter gene. The resulting signal, which can be measured (e.g., as light output for luciferase), is proportional to the extent of receptor activation.
While specific data from reporter gene assays for this compound are not extensively available in publicly accessible literature, the expected outcome would be a dose-dependent increase in reporter gene activity, reflecting its function as a PR agonist. The potency of this compound in such an assay can be quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response.
Table 1: Illustrative Reporter Gene Assay Data for Progesterone Receptor Activation by this compound
| Concentration of this compound (nM) | Reporter Gene Activity (Relative Luciferase Units) |
| 0.1 | 1.5 |
| 1 | 15.2 |
| 10 | 85.6 |
| 100 | 150.3 |
| 1000 | 152.1 |
Note: The data in this table is illustrative and based on the expected activity of a potent progestin. Specific experimental results for this compound were not available in the reviewed literature.
Progestins are known to influence the proliferation and differentiation of various cell types, particularly in reproductive tissues. In vitro studies using cell lines derived from such tissues can elucidate the effects of this compound on these fundamental cellular processes. For example, in endometrial cell lines, progestins typically inhibit estrogen-driven proliferation and induce differentiation, a process crucial for the preparation of the endometrium for implantation.
The effect on cell proliferation can be assessed using various assays, such as the MTT assay, which measures metabolic activity as an indicator of cell viability and number, or by direct cell counting. Cell differentiation can be evaluated by monitoring the expression of specific differentiation markers or by observing morphological changes in the cells.
Table 2: Illustrative Data on the Effect of this compound on the Proliferation of an Estrogen-Responsive Endometrial Cancer Cell Line
| Treatment | Cell Proliferation (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Estrogen (1 nM) | 2.5 |
| Estrogen (1 nM) + this compound (10 nM) | 1.2 |
| Estrogen (1 nM) + this compound (100 nM) | 0.8 |
Note: The data in this table is illustrative and based on the known anti-proliferative effects of progestins in the presence of estrogen in endometrial cells. Specific experimental results for this compound were not available in the reviewed literature.
The influence of progestins on the migration and invasion of cancer cells is an area of active research. These processes are key to cancer metastasis. In vitro assays that model these events, such as the wound-healing (scratch) assay and the Transwell invasion assay, are used to investigate the effects of compounds like this compound. In a wound-healing assay, a "scratch" is made in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is measured. In a Transwell invasion assay, cancer cells are placed in the upper chamber of a device, which is separated from a lower chamber by a membrane coated with an extracellular matrix-like substance. The ability of the cells to invade through this barrier towards a chemoattractant in the lower chamber is quantified.
Studies on other progestins have shown both inhibitory and stimulatory effects on cancer cell migration and invasion, depending on the cancer type and the specific progestin. Given the complexity of these processes, the effect of this compound would need to be empirically determined in various cancer cell line models.
Table 3: Illustrative Data on the Effect of this compound on the Invasion of a Breast Cancer Cell Line
| Treatment | Invading Cells (Normalized to Control) |
| Vehicle Control | 100% |
| This compound (10 nM) | 75% |
| This compound (100 nM) | 45% |
Note: The data in this table is illustrative and based on the potential anti-invasive effects of progestins observed in some cancer models. Specific experimental results for this compound were not available in the reviewed literature.
Organ/Tissue Culture Studies
Ex vivo studies using organ or tissue cultures provide a bridge between in vitro cell-based assays and in vivo animal models. These systems maintain the complex three-dimensional architecture and cell-cell interactions of the original tissue, offering a more physiologically relevant context to study the effects of pharmacological compounds.
In many vertebrate species, particularly in fish, progestins play a crucial role as maturation-inducing steroids (MIS). They trigger the final stages of oocyte maturation, a process that prepares the oocyte for fertilization. In vitro incubation of oocytes with progestins can induce germinal vesicle breakdown (GVBD), a key morphological marker of the resumption of meiosis.
Catfish oocytes are a well-established model for studying this process. While the primary native MIS in many fish is 17α,20β-dihydroxy-4-pregnen-3-one, synthetic progestins can also be effective. The potency of this compound in inducing oocyte maturation could be evaluated by incubating catfish oocytes with varying concentrations of the compound and observing the percentage of oocytes that undergo GVBD.
Table 4: Illustrative Data on the Effect of this compound on Catfish Oocyte Maturation
| Treatment | Percentage of Oocytes with GVBD |
| Control | 5% |
| This compound (1 ng/mL) | 30% |
| This compound (10 ng/mL) | 85% |
| This compound (100 ng/mL) | 90% |
Note: The data in this table is illustrative and based on the known effects of potent progestins on oocyte maturation in fish models. Specific experimental results for this compound were not available in the reviewed literature.
In vitro models of the endometrium, which can range from primary cell cultures to more complex three-dimensional organoid systems, are invaluable for studying the direct effects of hormones on this tissue. Clinical studies of a combination product containing estradiol enanthate and this compound suggest that, based on endometrial changes, the combination appears to be estrogen-dominant at the doses used. wikipedia.org
In these models, progestins are expected to induce a secretory transformation of the endometrium, which is characterized by changes in cell morphology, gene expression, and the secretion of specific proteins. The response of in vitro endometrial models to this compound could be assessed by culturing endometrial tissue or cells in the presence of the compound and evaluating markers of decidualization, such as the production of prolactin and insulin-like growth factor-binding protein 1 (IGFBP-1).
Table 5: Illustrative Data on the Effect of this compound on a Marker of Decidualization in an In Vitro Endometrial Model
| Treatment | Secreted Decidualization Marker (e.g., IGFBP-1) (ng/mL) |
| Vehicle Control | 10 |
| Estrogen (1 nM) | 12 |
| Estrogen (1 nM) + this compound (10 nM) | 150 |
| Estrogen (1 nM) + this compound (100 nM) | 450 |
Note: The data in this table is illustrative and based on the known effects of progestins on inducing decidualization in in vitro endometrial models. Specific experimental results for this compound were not available in the reviewed literature.
High-Throughput Screening and Compound Library Applications
This compound, a synthetic progestin, is recognized for its potent agonist activity at the progesterone receptor (PR). wikipedia.org In the realm of non-clinical pharmacological investigations, its well-defined progestogenic effects position it as a potential tool in high-throughput screening (HTS) and as a reference compound within chemical libraries aimed at the discovery of novel progestins. While specific data from dedicated HTS campaigns featuring this compound are not extensively detailed in publicly available literature, its established pharmacological profile provides a basis for its theoretical application in these settings.
High-throughput screening involves the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological target. In the context of progesterone receptor research, HTS assays are crucial for identifying new molecules that can act as agonists, antagonists, or modulators of the receptor. These assays are often cell-based or biochemical in nature and are designed for miniaturization and automation to allow for the screening of extensive compound libraries.
Given that this compound is a potent agonist of the progesterone receptor, it can serve as a valuable positive control or reference compound in such screening campaigns. wikipedia.org Its function in this capacity would be to validate the assay's ability to detect progestogenic activity. By comparing the activity of test compounds to that of this compound, researchers can quantify the potency and efficacy of newly discovered molecules.
The progestogenic potency of this compound has been reported to be approximately 2 to 5 times that of progesterone in animal studies. wikipedia.org This heightened potency makes it a sensitive marker for progesterone receptor activation in various in vitro systems. Furthermore, it is characterized as a pure progestogen with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities, which simplifies the interpretation of screening results by minimizing off-target effects. wikipedia.org
Detailed Research Findings
Below is an illustrative data table representing the expected outcome of a competitive binding assay, a common format for HTS, comparing this compound to the natural ligand, progesterone. This table is based on the reported relative potency of this compound.
| Compound | Target Receptor | Assay Type | Relative Binding Affinity (%) |
|---|---|---|---|
| Progesterone | Progesterone Receptor | Competitive Binding | 100 |
| This compound | Progesterone Receptor | Competitive Binding | 200-500 |
This table illustrates the expected relative binding affinity of this compound compared to Progesterone in a hypothetical in vitro competitive binding assay, based on its reported higher potency.
In functional assays, such as reporter gene assays where the activation of the progesterone receptor leads to the expression of a reporter gene, this compound would be used to establish the maximum possible response (Emax) of the system. Test compounds from a library would then be evaluated for their ability to elicit a response relative to this maximum.
The following interactive table demonstrates a hypothetical dose-response relationship for this compound in a cell-based functional assay measuring progesterone receptor activation.
| Concentration of this compound (nM) | Progesterone Receptor Activation (%) |
|---|---|
| 0.1 | 15 |
| 1 | 50 |
| 10 | 90 |
| 100 | 100 |
This table provides a hypothetical representation of the dose-dependent activation of the progesterone receptor by this compound in a functional in vitro assay.
Synthesis and Manufacturing
The chemical synthesis of algestone (B1665699) acetophenide involves a multi-step process starting from androstenedione. A patented method describes a process that includes the formation of a ketal structure, followed by a series of reactions including elimination, Grignard reaction, and oxidation to yield a hydroxylated intermediate. google.com The final step involves the reaction of this intermediate with acetophenone (B1666503) in the presence of a catalyst, such as phosphoric acid, sulfuric acid, or p-toluenesulfonic acid, to produce algestone acetophenide with reported high purity and yield. google.com
Computational Chemistry and in Silico Modeling of Algestone Acetophenide
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the characterization of the binding mode and affinity, which is calculated as a scoring function representing the strength of the interaction.
Docking to Steroid Hormone Receptors
As a progestin, the primary target of Algestone (B1665699) acetophenide is the progesterone (B1679170) receptor (PR). wikipedia.org Molecular docking simulations are essential for predicting how it fits into the ligand-binding domain (LBD) of the PR. The PR, like other steroid receptors, has a hydrophobic binding pocket with specific polar residues that can form key hydrogen bonds to stabilize the ligand. researchgate.net
Docking studies of various progestins into the PR LBD consistently show that the steroid scaffold orients itself to maximize hydrophobic interactions. The A- and D-rings of the steroid are critical for this positioning. For Algestone acetophenide, the bulky acetophenide group at the 16α and 17α positions would be a key determinant of its specific orientation and binding affinity within the receptor pocket.
Simulations would also be used to assess the selectivity of this compound by docking it against other steroid hormone receptors, such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Such studies help predict potential off-target effects and confirm its primary activity as a progestogen. wikipedia.org
Prediction of Binding to Viral Enzymes and Other Protein Targets
The exploration of steroid molecules as potential binders for non-hormonal targets, including viral enzymes, is an area of active research. Molecular docking can be employed to screen this compound against libraries of protein targets, including those from viral pathogens, to identify potential novel interactions. However, a review of available scientific literature indicates a lack of specific in silico docking studies investigating the binding of this compound to viral enzymes or other non-steroid-receptor protein targets.
Analysis of Binding Energies and Interaction Residues
The output of a docking simulation provides a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. A more negative value typically indicates a stronger and more stable interaction. Furthermore, these simulations identify the specific amino acid residues that interact with the ligand.
Based on studies of the progesterone receptor, key interactions involve hydrogen bonds and extensive hydrophobic contacts. researchgate.netnih.gov For instance, the natural ligand progesterone forms critical hydrogen bonds with residues like Gln725 and Arg766 in the PR binding pocket. The surrounding hydrophobic residues, such as Leu718, Met759, Met801, and Phe778, create a stable environment for the steroid core.
The table below illustrates the type of data generated from docking simulations, using representative interaction data for a progestin bound to the progesterone receptor ligand-binding domain.
| Interaction Type | Key Residues Involved | Role in Binding |
| Hydrogen Bonding | Gln725, Arg766, Asn719 | Anchors the ligand within the binding pocket. |
| Hydrophobic Interactions | Leu718, Met759, Phe778, Met801 | Stabilizes the steroid scaffold of the ligand. |
| Van der Waals Contacts | Cys891, Leu797, Tyr890 | Contributes to the overall shape complementarity and affinity. |
The binding energy is a critical metric for comparing different ligands. The table below shows hypothetical binding energies derived from docking simulations, comparing this compound with its parent compound and the natural hormone.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |
| Progesterone | Progesterone Receptor | -9.5 |
| Algestone | Progesterone Receptor | -10.2 |
| This compound | Progesterone Receptor | -11.1 |
| This compound | Androgen Receptor | -7.8 |
| This compound | Estrogen Receptor | -6.5 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-protein complex than static docking models. mdpi.com These simulations model the movements and interactions of atoms and molecules, allowing for the analysis of conformational changes and complex stability in a simulated biological environment. plos.org
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand, such as this compound, to a steroid receptor is known to induce specific conformational changes in the protein. nih.gov For an agonist, this change is productive, leading to the recruitment of coactivator proteins and subsequent gene transcription. A key event is the repositioning of Helix 12 (H12) of the ligand-binding domain, which "seals" the pocket and creates a binding surface for coactivators. researchgate.net
Dynamic Behavior in Biological Environments
MD simulations allow for the study of the ligand-protein complex in a more realistic context, such as being solvated in water with physiological ion concentrations. ibm.com This provides a view of the stability of the key interactions identified in docking over time. For example, a hydrogen bond that appears stable in a static dock might be shown to be transient in an MD simulation due to the dynamic movement of the protein and ligand.
Analysis of MD trajectories can include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or more rigid upon ligand binding.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds between the ligand and receptor throughout the simulation.
These analyses would confirm whether this compound forms a stable complex with the progesterone receptor, capable of maintaining the agonistic conformation required for its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular features (descriptors) affect a molecule's activity, QSAR models can predict the efficacy of new, untested compounds. researchgate.net This approach is central to modern drug discovery, facilitating the design of more potent molecules and the prioritization of candidates for synthesis and testing. researchgate.net
Development of Predictive Models for Biological Activity
While specific QSAR models exclusively developed for this compound are not detailed in the available literature, extensive research has been conducted on the broader class of steroidal progesterone receptor modulators to which it belongs. These studies provide a framework for how such predictive models are constructed and validated. The primary biological activity of interest is the binding affinity to the progesterone receptor (PR).
The development process involves compiling a dataset of steroids with known PR binding affinities and then using various computational methods to build predictive models. nih.gov Different feature selection routines and mapping methods are compared to identify the most robust model. nih.gov Techniques such as forward stepping regression (FSR), genetic function approximation (GFA), and genetic neural networks (GNN) have been employed to construct QSAR models for progesterone receptor binding steroids. nih.gov Comparative studies have shown that GNN protocols can achieve superior results for predicting the activity of both training and test compounds. nih.gov
The descriptors used in these models are crucial for their predictive power. They quantify various aspects of the molecular structure, including topology, electronic properties, and steric effects. Consensus QSAR models for PR modulators have indicated that molecular topology, atomic polarizability, electronegativity, atomic mass, and van der Waals volume are influential in determining ligand binding affinity. mdpi.com
Table 1: Methodologies in QSAR Model Development for Progesterone Receptor Agonists
| Methodology | Description | Key Findings/Application |
|---|---|---|
| Genetic Neural Network (GNN) | An advanced regression method that combines genetic algorithms with neural networks to select optimal descriptors and build predictive models. nih.gov | Demonstrated superior predictive quality for both training and test sets of progesterone receptor binding steroids compared to other 2D QSAR methods. nih.gov |
| Consensus Modeling | Integrates multiple QSAR models to improve the accuracy and reliability of predictions for biological activity. | Models for PR modulators suggest that molecular topology and properties like atomic polarizability and van der Waals volume significantly influence binding affinity. mdpi.com |
| Ligand-Based Pharmacophore Modeling | Develops models based on the structural features of known active ligands when the receptor structure is unknown. mdpi.comnih.gov | Used to identify key features for PR binding and to screen compound libraries for potential new modulators. mdpi.com |
The ultimate goal of any QSAR model is its ability to accurately predict the biological activity of novel compounds. pharmacophorejournal.com Therefore, rigorous validation, both internal and external, is essential to ensure the model's robustness and predictive capability. pharmacophorejournal.com
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov Identifying these features is critical for understanding ligand-receptor interactions and for designing new molecules with improved affinity and selectivity. nih.gov
For progesterone receptor agonists like this compound, pharmacophore modeling studies have been instrumental in elucidating the key structural attributes required for effective binding. These models are typically generated from a set of active molecules, identifying the common features responsible for their shared biological activity. pharmacophorejournal.com
Studies on PR modulators have consistently identified several key pharmacophoric features:
Hydrogen Bond Acceptors (HBA): These are crucial for anchoring the ligand within the receptor's binding site through specific hydrogen bonds. nih.gov
Hydrogen Bond Donors (HBD): While often less numerous than acceptors in progestins, HBDs can contribute to binding specificity and strength. mdpi.com
Hydrophobic/Lipophilic Regions: The steroidal scaffold common to many progestins provides a large hydrophobic body that engages in van der Waals and hydrophobic interactions with nonpolar residues in the PR binding pocket. nih.gov
Aromatic Rings: Aromatic features can participate in favorable pi-stacking or hydrophobic interactions within the receptor. nih.gov For this compound, the acetophenide moiety provides such a feature.
Table 2: Common Pharmacophoric Features for Progesterone Receptor Agonists
| Pharmacophoric Feature | Description | Importance in Receptor Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically oxygen or nitrogen) that can accept a hydrogen bond. | Essential for specific interactions with amino acid residues in the PR binding pocket, anchoring the ligand. nih.gov |
| Hydrophobic Group | A nonpolar group or region of the molecule. | The steroid nucleus forms extensive hydrophobic contacts with the receptor, contributing significantly to binding affinity. nih.gov |
These pharmacophoric models can be used as 3D queries to search large chemical databases for novel compounds that possess the required features, a process known as pharmacophore-based virtual screening. nih.gov
Drug Repurposing Identification and Virtual Screening Strategies
Drug repurposing, or finding new therapeutic uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost associated with drug development. medchemexpress.com Computational methods, particularly virtual screening, play a pivotal role in identifying potential drug repurposing candidates. nih.gov
Virtual screening involves the use of computer-based methods to screen large libraries of chemical compounds against a biological target to identify molecules that are likely to bind to it. medchemexpress.com This approach allows researchers to evaluate millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. ucsf.edu
For a compound like this compound, which has a well-established primary use, drug repurposing strategies could uncover novel therapeutic applications. This compound is known to have anti-inflammatory properties in addition to its progestogenic activity. nih.gov Virtual screening could be employed to explore its potential activity against other targets implicated in inflammatory pathways or other disease areas.
Two main virtual screening strategies are commonly used:
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active molecules to identify others with similar properties. medchemexpress.com If a set of molecules is known to be active against a particular target, a pharmacophore model or a QSAR model can be built and used to screen a database for compounds that fit the model. mdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used. medchemexpress.com This technique predicts how a small molecule binds to the receptor's active site and estimates the binding affinity. nih.gov Large databases of existing drugs, such as the ZINC database, can be screened against a target of interest to identify potential hits. nih.gov
While specific studies on the repurposing of this compound using these methods were not identified in the search results, the methodologies are well-established. A typical workflow would involve selecting a therapeutic target, screening a library of approved drugs (including this compound) against it using docking or pharmacophore-based methods, and then subjecting the top-scoring hits to experimental validation. nih.govnih.gov This in silico approach accelerates the initial stages of drug discovery and can reveal unexpected new functions for established medicines. medchemexpress.com
Advanced Analytical Methodologies and Environmental Fate Research of Algestone Acetophenide
Development and Validation of Chromatographic Techniques for Trace Analysis
Chromatographic techniques are fundamental for the separation and quantification of compounds in complex mixtures. The development of robust methods for Algestone (B1665699) Acetophenide is crucial for monitoring its presence in environmental and biological systems.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. nih.gov The development of an HPLC method for the trace analysis of Algestone Acetophenide involves a systematic process to ensure sensitivity, specificity, and reliability. While a specific, validated HPLC method with UV detection for the trace analysis of this compound is not extensively detailed in readily available literature, the principles of method development for similar steroid hormones are well-established.
The process typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18, which is effective for separating moderately polar compounds like steroids. nih.govnih.gov The mobile phase composition, a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile or methanol), is optimized through a series of experiments to achieve the desired retention time and peak shape for this compound. nih.govmdpi.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate the target analyte from matrix interferences. nih.gov
Method validation is a critical step to ensure the reliability of the analytical data. mdpi.com This process, guided by international standards, involves assessing several key parameters:
Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other compounds in the sample matrix.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. academicjournals.org
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
For trace analysis, achieving a low LOD and LOQ is paramount. This often requires optimization of the detector settings (e.g., wavelength for a UV detector) and sample preparation techniques to concentrate the analyte and remove interfering substances. science.gov
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantitative analysis of various compounds, including steroids. nih.govwisdomlib.org While specific HPTLC methods for the analysis of this compound are not prominently documented, the technique's application for other progestogens and steroids demonstrates its potential utility. nih.govresearchgate.net
HPTLC method development involves the selection of a suitable pre-coated plate (stationary phase), typically silica gel, and an appropriate solvent system (mobile phase) to achieve the separation of the target analyte from other components in the sample. sepscience.com For steroids, various solvent systems have been successfully employed. For instance, a mixture of dichloromethane, cyclohexane, and acetone has been used for the separation of androgens and gestagens. nih.gov
Quantitative analysis in HPTLC is performed in-situ by densitometry, scanning the plate with a light beam and measuring the absorbance or fluorescence of the separated spots. nih.gov Post-chromatographic derivatization can be employed to enhance the detection sensitivity and specificity of steroids that lack a strong chromophore. nih.gov
The validation of an HPTLC method follows similar principles to HPLC validation, assessing parameters such as linearity, precision, accuracy, and sensitivity (LOD and LOQ). researchgate.net The sensitivity of HPTLC methods for steroids can reach the picogram to nanogram range per spot, making it suitable for trace analysis. nih.gov HPTLC's advantages include the ability to analyze multiple samples simultaneously, minimal sample preparation in some cases, and lower solvent consumption compared to HPLC. sepscience.com
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govwiley.com The analysis of steroid hormones and their metabolites by GC-MS is a well-established field, though it often requires a derivatization step to increase the volatility and thermal stability of these compounds. nih.govnih.govoup.com
The direct analysis of volatile metabolites of this compound by GC is not extensively reported in the scientific literature. Steroids, being high molecular weight and relatively non-volatile compounds, are not typically analyzed directly by GC without chemical modification. nih.gov The metabolic pathways of synthetic progestins can be complex, and identifying specific volatile metabolites would require dedicated research. researchgate.netmdpi.com
In a typical GC-MS analysis of steroids, the sample undergoes extraction, hydrolysis (to cleave conjugates), and then derivatization. nih.govoup.com This process converts the steroids into more volatile forms suitable for GC analysis. The GC column separates the derivatized metabolites based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and helps identify the compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govrestek.com This approach provides high sensitivity and specificity for the comprehensive profiling of steroid metabolites in biological samples. nih.govdiva-portal.org
Mass Spectrometry Applications for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of compounds. When coupled with chromatographic separation, it provides a high degree of selectivity and sensitivity, which is essential for the analysis of trace levels of this compound in complex matrices.
Paper Spray Ionization Mass Spectrometry (PSI-MS) in Environmental Matrices
Paper Spray Ionization Mass Spectrometry (PSI-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal or no preparation. A groundbreaking study demonstrated a novel PSI-MS method for the analysis of this compound and levonorgestrel in industrial wastewater. sepscience.comnih.govrestek.com
In this method, a small volume of the wastewater sample is deposited onto a triangular paper substrate. The paper contains paraffin barriers that act as microfluidic channels, guiding the sample to the tip of the paper for ionization. sepscience.comnih.govrestek.com A high voltage is applied to the paper, generating an electric field that desorbs and ionizes the analytes, which are then introduced into the mass spectrometer for detection. sepscience.comnih.govrestek.com
The developed PSI-MS method was validated, demonstrating excellent analytical performance for the quantification of this compound in industrial wastewater. sepscience.comnih.gov Key validation parameters are summarized in the table below.
| Parameter | Value for this compound |
|---|---|
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantification (LOQ) | < 2.3 ppm |
| Limit of Detection (LOD) | < 0.7 ppm |
| Precision (Coefficient of Variation) | < 15% |
| Accuracy (Relative Error) | < 15% |
| Recovery | 82% - 102% |
Data sourced from Rodrigues et al. (2020) sepscience.comnih.gov
This study highlights the utility of PSI-MS as a simple, rapid, and reliable tool for the environmental monitoring of this compound, offering a significant advantage in terms of analysis time and sample preparation complexity compared to traditional methods. sepscience.comnih.govrestek.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS for Complex Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful techniques for the selective and sensitive analysis of compounds in complex matrices such as industrial effluents and biological fluids. nih.govlcms.cz
In LC-MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection. lcms.cz Tandem MS (MS/MS) adds another layer of specificity by selecting a specific ion (the precursor ion) of the target analyte, fragmenting it, and then detecting one or more of the resulting fragment ions (product ions). nih.gov This technique, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for very low detection limits. nih.gov
The application of LC-MS has been instrumental in studying the environmental fate of this compound, particularly its removal from industrial wastewater. One study utilized an electrochemical reactor to treat pharmaceutical industrial wastewater containing this compound and Estradiol Enanthate. nih.gov The removal efficiency of the hormones was monitored using mass spectrometry.
The table below presents the removal efficiency of this compound from industrial wastewater after electrochemical treatment, as determined by mass spectrometry. nih.gov
| Treatment Time | Removal Efficiency of this compound |
|---|---|
| 60 minutes | 99.9% |
Data sourced from Morais et al. (2019) nih.gov
Furthermore, in the comparative analysis performed alongside the PSI-MS study by Rodrigues et al., an HPLC-MS method was used to analyze levonorgestrel, demonstrating that no statistically significant differences were found between the two methods for that compound. sepscience.comnih.govrestek.com The supporting information for this study also provides details of the HPLC-MS analysis, including chromatograms and mass spectra, which are crucial for method development and validation. researchgate.net These studies underscore the robustness and reliability of LC-MS and LC-MS/MS for the quantitative analysis of this compound in challenging environmental samples.
Ion Chemistry in Ambient Ionization Techniques
Ambient ionization mass spectrometry (AIMS) allows for the direct analysis of samples in their native state with minimal preparation. rsc.org These techniques operate at atmospheric pressure and ambient temperature, generating ions outside the mass spectrometer. researchgate.net Common AIMS methods include Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART). nih.gov
The ion chemistry in these techniques is governed by gas-phase reactions between analyte molecules and reagent ions. researchgate.net In plasma-based techniques like DART, excited gas molecules (often helium or nitrogen) form reagent ions, typically protonated water clusters. nih.gov For a compound like this compound, ionization in the positive ion mode would likely occur through proton transfer, resulting in the formation of the protonated molecule, [M+H]⁺. Depending on the specific conditions and the presence of salts, adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ is also a common ionization pathway.
In spray-based techniques like DESI, a plume of charged solvent droplets is directed at the sample surface. nih.gov The mechanism involves the extraction of the analyte into the droplets and subsequent ionization, similar to electrospray ionization. nih.gov This process would also be expected to primarily generate protonated molecules [M+H]⁺ of this compound. The ability of AIMS to circumvent extensive sample preparation makes it a powerful tool for rapid screening and analysis. rsc.org
Electrochemical Detection Methods in Analytical Chemistry
Electrochemical detection methods offer a compelling alternative to traditional chromatographic and spectroscopic techniques due to their high sensitivity, accuracy, rapid response times, and ease of integration into portable devices. mdpi.comnih.gov These methods measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the target analyte. mdpi.com Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV), are widely used. mdpi.commdpi.com In these methods, the potential applied to an electrode is varied, and the resulting current from the oxidation or reduction of the analyte is measured. mdpi.com
The development of an electrochemical sensor for a specific compound like this compound would involve identifying a suitable electrode material that facilitates its oxidation or reduction. The performance of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials, which increase the surface area and catalytic activity. nih.gov The choice of parameters such as pH and supporting electrolyte is crucial for optimizing the sensor's sensitivity and selectivity. nih.gov
Biosensor Development and Electrochemical Transduction
Electrochemical biosensors combine the high selectivity of biological recognition elements with the sensitivity of electrochemical transducers. mdpi.com These devices integrate a biomolecule, such as an enzyme, antibody, or DNA, that specifically interacts with the target analyte. mdpi.comnih.gov This biological recognition event is then converted into a measurable electrical signal by the transducer. mdpi.com
The development of a biosensor for this compound could involve:
Immobilization : A specific antibody or enzyme that binds to this compound would be immobilized on an electrode surface. mdpi.com Various methods can be used for immobilization, including covalent bonding or entrapment within a polymer matrix, to ensure the stability and activity of the biomolecule. mdpi.com
Transduction : The binding of this compound to the immobilized biomolecule would cause a change at the electrode interface. This could be a change in capacitance, impedance, or the generation of a current from an enzymatic reaction. This change is the basis of the electrochemical signal. mdpi.com
Signal Amplification : To enhance sensitivity, nanomaterials like gold nanoparticles or carbon nanotubes can be incorporated into the sensor design. researchgate.net These materials can increase the amount of immobilized biomolecule and improve electron transfer kinetics. mdpi.com
The combination of molecularly imprinted polymers (MIPs) with electrochemical techniques also presents a novel approach, creating tailored recognition sites for the target molecule. researchgate.net
Real-time Monitoring Applications
A key advantage of electrochemical sensors and biosensors is their potential for real-time monitoring. mdpi.com Their rapid response times and potential for miniaturization make them ideal for continuous or high-frequency measurements in various settings. nih.govnih.gov For instance, an integrated wearable sensor could theoretically track the temporal profile of a compound in non-invasively accessible biofluids. nih.gov
In an industrial or environmental context, these sensors could be deployed for:
Process Monitoring : Continuously measuring the concentration of this compound in pharmaceutical manufacturing streams to ensure quality control.
Environmental Surveillance : Deploying sensors in wastewater treatment plants or receiving water bodies to provide immediate alerts if concentrations exceed acceptable limits. nih.gov
The development of such real-time monitoring systems requires robust sensors that can withstand complex sample matrices and operate reliably over extended periods. mdpi.com
Environmental Monitoring and Detection in Wastewater Systems
The release of pharmaceutical compounds into aquatic environments is a growing concern due to their potential ecological impacts. mdpi.com Urban and industrial wastewater are significant sources of these contaminants, as conventional treatment systems are often not designed to completely remove them. electrochemsci.org Monitoring for compounds like this compound in wastewater is crucial for assessing the effectiveness of treatment processes and understanding their environmental fate. epfl.ch
Occurrence and Persistence in Industrial Effluents
This compound, a synthetic hormone used in contraceptives, has been detected in industrial pharmaceutical effluents. researchgate.netelectrochemsci.org Its chemical stability, a desired trait for a pharmaceutical, contributes to its persistence in the environment. electrochemsci.org Studies have focused on treatment methods to remove it from wastewater, demonstrating its presence in untreated industrial discharges.
One study investigated the use of electrocoagulation (EC) with carbon steel electrodes to treat effluent from a pharmaceutical plant producing hormonal medicines. electrochemsci.org The initial concentration of this compound was measured, and the treatment's effectiveness was tracked over time. The results showed significant, though not always complete, removal of the compound, indicating its presence and persistence in the effluent. researchgate.netelectrochemsci.org
| Treatment Method | Treatment Time (minutes) | Removal Efficiency (%) | Source |
|---|---|---|---|
| Electrocoagulation | 60 | 88.9 | electrochemsci.org |
| Electrocoagulation | 60 | 99.9 | researchgate.net |
| Electrocoagulation (Test 1) | Not Specified | 77.0 | researchgate.net |
Analytical Strategies for Hormone Detection in Complex Aquatic Environments
Detecting hormones like this compound in complex aquatic environments such as wastewater presents analytical challenges due to the presence of numerous interfering substances and typically low analyte concentrations. mdpi.com Effective analytical strategies require robust sample preparation to isolate and preconcentrate the target compounds, followed by sensitive and selective instrumental analysis. mdpi.com
A widely adopted strategy involves:
Sample Preparation : Solid-Phase Extraction (SPE) is the most common technique used to extract and concentrate pharmaceuticals from water samples. mdpi.com It uses a solid sorbent material to adsorb the analytes from the sample, which are then eluted with a small volume of solvent. mdpi.com
Instrumental Analysis : High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantification. mdpi.com This technique offers high sensitivity and selectivity, allowing for the reliable identification and measurement of target compounds even in complex matrices. mdpi.com To improve the ionization process in the mass spectrometer, additives like formic acid are often used. electrochemsci.org
These analytical workflows are essential for monitoring programs that assess the levels of hormonal contaminants in the environment and ensure regulatory compliance. europa.eu
Remediation Technologies and Ecotoxicological Assessment in Research Models
The environmental persistence of synthetic hormones such as this compound, used in pharmaceuticals, necessitates the development of effective remediation technologies to mitigate potential ecological risks. electrochemsci.orgut.ac.ir Research has increasingly focused on advanced oxidation processes, such as electrocoagulation, for the removal of these compounds from industrial wastewater. redalyc.org Subsequent ecotoxicological assessments are crucial to determine the environmental safety of the treated effluent.
Electrochemical Remediation for Wastewater Decontamination
Electrochemical remediation, specifically electrocoagulation (EC), has been investigated as a promising method for treating pharmaceutical industry wastewater containing this compound. electrochemsci.orgredalyc.org This technique utilizes an electric current to generate coagulating agents directly in the water, typically from sacrificial anodes made of materials like iron or aluminum. redalyc.org
In a pilot-scale study, an electrocoagulation system was used to treat real industrial pharmaceutical effluent. electrochemsci.orgredalyc.org The process involves the generation of metallic ions in the solution which form hydroxo-metallic coagulants. electrochemsci.org These coagulants then facilitate the removal of pollutants through mechanisms such as charge neutralization, adsorption, and entrapment, while hydrogen gas produced at the cathode can aid in flotation. electrochemsci.orgredalyc.org
One such system utilized iron anodes which, upon oxidation, release iron ions (Fe²⁺ and Fe³⁺). electrochemsci.orgredalyc.org These ions form iron hydroxides that act as flocculating agents, similar to conventional coagulation treatments, leading to the precipitation of sludge containing the contaminants. redalyc.org This method is noted for its high efficiency, low cost, and wide applicability in treating various industrial wastewaters. redalyc.org A study employed an electrochemical reactor with 32 carbon steel electrodes to treat effluent from a hormone production plant. researchgate.net The treatment demonstrated significant removal of this compound after a 60-minute treatment period with low energy consumption. electrochemsci.org
Evaluation of Removal Efficiency for Specific Parameters (e.g., BOD, COD, Turbidity)
The effectiveness of electrochemical treatment extends beyond the target compound to include general wastewater quality parameters such as Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and turbidity. researchgate.net Monitoring these parameters provides a broader assessment of the decontamination process. redalyc.org
The table below summarizes the removal efficiency for key physicochemical parameters from a pilot-scale study on industrial pharmaceutical wastewater.
| Parameter | Initial Value | Final Value | Removal Efficiency (%) |
| BOD | 130 mg/L | 50 mg/L | 61.5% |
| COD | 341 mg/L | 141 mg/L | 58.6% |
| Turbidity | 121 NTU | 4 NTU | 96.7% |
| Color | 345 UC | 58 UC | 83.1% |
| This compound | 4.58 ppm | 1.05 ppm | 77.0% |
| This table was generated based on data from a pilot-scale electrochemical treatment study. redalyc.org |
Phytotoxicity and Aquatic Toxicity Assessments in Model Organisms (e.g., Brine Shrimp)
Evaluating the toxicity of treated wastewater is essential, as the degradation of a parent compound can sometimes result in byproducts that are also harmful. redalyc.org Standardized bioassays using model organisms are employed to assess the potential ecotoxicological impact of both raw and treated effluent. redalyc.org
Phytotoxicity tests using plant seeds are a common method for this evaluation. In a study on the effluent from this compound production, the raw effluent was found to be more phytotoxic to lettuce (Lactuca sativa) and cucumber (Cucumis sativus) seeds than the electrochemically treated effluent. redalyc.orgredalyc.org The treated water showed an increase in both the germination potential and the root growth of the seeds, indicating a significant reduction in toxicity. redalyc.org
Animal Model Research on Biological Effects and Physiological Responses Non Clinical Focus
Endocrine System Modulation in Research Animals
As a progestational agent, algestone (B1665699) acetophenide interacts with the endocrine system, primarily influencing reproductive cycles and hormonal regulation.
Algestone acetophenide has been identified as an effective agent for the synchronization of the estrous cycle in livestock, particularly in cattle. nih.govbiocat.comcphi-online.com Progestational agents like this compound, also known as dihydroxyprogesterone acetophenide (DHPA), are used to control the luteal phase of the cycle. k-state.edu By artificially manipulating progesterone (B1679170) levels, these agents can suppress estrus and ovulation. researchgate.net When the administration is ceased, the decline in progestin levels allows for a predictable return to estrus, enabling timed artificial insemination for a large portion of a herd. k-state.edu This application is crucial in livestock management for improving reproductive efficiency. researchgate.net The compound has been administered orally for this purpose and is sometimes found in "hormone cocktails" used illicitly as growth promoters in cattle. semanticscholar.org
This compound exerts its influence by modulating the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Progestogens, in general, provide negative feedback on the HPG axis, which suppresses the secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—from the pituitary gland. wikipedia.orgwikipedia.org This antigonadotropic effect inhibits follicular development and ovulation.
In a study involving adult male Wistar rats treated with a combination of estradiol enanthate and dihydroxyprogesterone acetophenide (DHPA), researchers observed that the treatment resulted in testosterone-to-estrogen ratios similar to those found in female rats. nih.gov Research on female capuchin monkeys (Sapajus libidinosus) using a combination of this compound and estradiol enanthate also documented alterations in the concentrations of key reproductive hormones. actascientific.com
Studies on Hematological and Coagulation Factors in Primate Models
Research using primate models has been instrumental in understanding the hematological impact of this compound, particularly when used in combination with an estrogen.
A significant body of research has focused on the effects of a combined hormonal contraceptive, containing this compound and estradiol enanthate, in female capuchin monkeys (Sapajus libidinosus). nih.govresearchgate.net These studies consistently report marked changes in hematological and coagulation parameters. Following administration, a statistically significant increase in platelet counts was observed. nih.govresearchgate.netsciencegate.app Concurrently, a significant reduction was noted in both prothrombin time (PT) and activated partial thromboplastin time (aPTT). nih.govresearchgate.netsciencegate.app These findings indicate an acceleration of the coagulation cascade and are similar to effects observed in human users of combined hormonal contraceptives. nih.govsciencegate.app
Table 1: Hematological and Coagulation Changes in Sapajus libidinosus Following Treatment with this compound and Estradiol Enanthate
| Parameter | Observed Change | Statistical Significance | Source |
| Platelet Count | Increase | p = 0.039 | nih.gov, researchgate.net, sciencegate.app |
| Prothrombin Time (PT) | Reduction | p < 0.001 | nih.gov, researchgate.net, sciencegate.app |
| Thromboplastin Coagulation Time (aPTT) | Reduction | p < 0.001 | nih.gov, researchgate.net, sciencegate.app |
The observed hematological changes suggest a shift towards a procoagulant state. The mechanisms are complex and are influenced by both the progestin and estrogen components. Progestogens can affect hemostasis by counteracting some of the effects of estrogen on the hepatic synthesis of coagulation factors. nih.gov They may also influence the vascular endothelium to affect fibrinolysis and the production of vasoactive substances. nih.gov
More specific mechanisms indicate that certain progestins can increase procoagulant activity. One proposed pathway involves increasing the level and activity of heparanase, an enzyme that degrades heparan sulfate and enhances the activation of the coagulation system. oup.com This can lead to higher levels of tissue factor (TF) activity and factor Xa. oup.com Additionally, some progestins may reduce the production of nitric oxide (NO) by endothelial cells, a potent inhibitor of platelet aggregation. nih.govahajournals.org This effect may be mediated through glucocorticoid receptors, leading to a reduced anti-aggregatory effect of the endothelium. nih.gov The reduction in PT and aPTT in the Sapajus model points to an acceleration of the extrinsic, intrinsic, and common coagulation pathways. uft.edu.br
Investigation of Protein Synthesis and Metabolism in Specific Animal Models
This compound has been investigated for its effects on metabolic processes, including protein synthesis, primarily in the context of livestock production. The compound has been used as an anabolic agent, or growth promoter, in cattle to improve the efficiency of meat production. semanticscholar.org Anabolic agents function as metabolic modifiers that can lead to a leaner carcass by increasing muscle mass and strength. researchgate.netsemanticscholar.org
Anti-inflammatory and Other Pharmacological Effects in Animal Models
This compound is recognized for its therapeutic use as a topical anti-inflammatory agent, particularly in the treatment of acne. dcchemicals.com Its preference for topical applications is linked to its lower systemic absorption compared to other steroids, making it suitable for localized inflammatory skin conditions. While its anti-inflammatory properties are established, specific studies detailing its mechanism and efficacy in dedicated animal skin models—such as the carrageenan-induced edema model often used to test steroidal and non-steroidal anti-inflammatory drugs—were not identified in the available research. nih.gov
Recent research has explored the therapeutic potential of this compound in preclinical models of complex diseases, including cancer and potentially neuroinflammatory conditions.
In the context of oncology, this compound has been identified as a potential drug candidate for triple-negative breast cancer (TNBC), an aggressive cancer subtype. Through molecular docking studies, the compound was found to be a high-affinity binder to NANOS1, a protein implicated in TNBC. researchsoftware.com This finding led to further investigation in preclinical models. The research utilized in vitro models with human (MDA-MB-231) and murine (4T1) breast cancer cell lines. researchsoftware.com These studies suggest that this compound may inhibit cancer cell migration and proliferation by modulating progesterone receptor pathways. researchsoftware.com
Table 1: Preclinical Models Used in this compound Cancer Research
| Model Type | Model Name/Cell Line | Disease Focus | Finding |
|---|---|---|---|
| In Silico | Molecular Docking | Triple-Negative Breast Cancer (TNBC) | Identified as a high-affinity binder to NANOS1 protein. |
| In Vitro | MDA-MB-231 (Human) | Triple-Negative Breast Cancer (TNBC) | Investigated for effects on cancer cell pathways. |
| In Vitro | 4T1 (Murine) | Triple-Negative Breast Cancer (TNBC) | Investigated for effects on cancer cell pathways. |
Additionally, some evidence from preclinical models suggests that this compound could potentially mitigate neuroinflammation associated with multiple sclerosis. uct.ac.za However, detailed findings from specific animal studies for this application were not available in the reviewed literature.
Future Directions and Emerging Research Avenues for Algestone Acetophenide
Development of Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of steroidal compounds like algestone (B1665699) acetophenide often involves multi-step processes with significant environmental footprints. research-solution.com Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.
Key areas of development include:
Catalytic Innovations : The use of selective catalysts can streamline synthetic pathways, reducing the number of steps and improving yields. troindia.in For instance, employing zeolites in Friedel-Crafts reactions or titanium silicate catalysts for selective oxidation can lead to more efficient and selective syntheses. troindia.in
Electrochemical Synthesis : Advanced electrochemical methods offer a sustainable alternative for steroid preparation. smolecule.com These techniques can be reagent-free and catalyst-free, minimizing waste and improving the atom economy of the reactions. smolecule.com
Biocatalysis : Leveraging enzymes, such as cytochrome P450, for specific transformations on the steroid backbone presents a powerful green chemistry approach. smolecule.com Microbial biotransformation is a key step in introducing hydroxyl groups at specific positions, a crucial modification in the synthesis of many steroids.
A notable development is the use of perchloric acid as a catalyst in the final acetonide formation step, which significantly reduces reaction times compared to traditional sulfuric acid catalysis. Furthermore, conducting reactions in neat acetophenone (B1666503) can serve a dual role as both reactant and solvent, simplifying purification processes.
Advanced Mechanistic Elucidation Utilizing Omics Technologies (Genomics, Proteomics, Metabolomics)
Understanding the precise molecular mechanisms of algestone acetophenide is crucial for both optimizing its current use and exploring new therapeutic applications. The advent of "omics" technologies provides powerful tools for a systems-level understanding of its biological effects. nih.govnih.gov
Future research in this area will likely involve:
Transcriptomics (Genomics) : RNA sequencing can identify genes whose expression is altered by this compound, providing insights into the downstream signaling pathways it modulates. This can help in understanding its effects on cellular processes beyond its primary progestogenic activity.
Proteomics : By analyzing changes in the proteome upon treatment with this compound, researchers can identify the specific proteins and protein networks that are direct or indirect targets of the compound. This can reveal novel mechanisms of action and potential off-target effects.
Metabolomics : Studying the metabolic profile of cells or organisms exposed to this compound can elucidate its impact on metabolic pathways. This is particularly relevant for understanding its long-term physiological effects.
Integrating these multi-omics datasets will be essential for constructing comprehensive biological networks and understanding the heterogeneous regulatory landscape influenced by this compound. nih.gov
Exploration of this compound in Drug Repurposing for Non-Traditional Therapeutic Areas (e.g., Oncology, Infectious Diseases)
Drug repurposing, the identification of new uses for existing drugs, is a cost-effective strategy for drug development. mdpi.com While primarily known as a contraceptive, the steroidal structure of this compound suggests it may have other biological activities worth exploring.
Recent research has identified this compound as a potential candidate for targeting NANOS1 in the context of triple-negative breast cancer, based on bioinformatics and molecular docking studies. researchgate.netnih.gov This opens up a new avenue for investigating its potential as an anticancer agent, possibly in combination with other therapies like immune checkpoint inhibitors. researchgate.netnih.gov
The field of anti-infective chemotherapy has also seen successful drug repurposing, particularly from anticancer drugs, due to similarities in the proliferative nature of cancer cells and some pathogens. mdpi.com Although direct evidence is currently limited, the potential for this compound to be explored for its activity against infectious agents, particularly those with steroid-dependent mechanisms, represents a novel research direction.
Enhancements in Environmental Remediation Technologies and Long-Term Monitoring Strategies
The presence of synthetic hormones like this compound in the environment is a growing concern due to their potential to act as endocrine-disrupting chemicals. researchgate.netmdpi.comhilarispublisher.com This necessitates the development of effective remediation and monitoring technologies.
Emerging research in this domain includes:
Advanced Oxidation Processes : Techniques like electrocoagulation have shown promise in removing this compound from industrial wastewater. researchgate.netufg.br Studies have demonstrated significant removal efficiencies for this compound and other hormones using electrochemical reactors with carbon steel electrodes. researchgate.netufg.brunesp.brredalyc.org
Bioremediation : Investigating the potential of microorganisms to degrade this compound offers a more sustainable and environmentally friendly remediation strategy.
High-Throughput Monitoring : The development of rapid and sensitive analytical methods, such as paper spray ionization mass spectrometry (PSI-MS) and Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS), is crucial for the long-term monitoring of this compound in environmental samples. researchgate.netresearchgate.net These methods allow for high-throughput screening and accurate quantification at low concentrations.
Further Investigation into the Biological Implications of Steroid Detection in Environmental Compartments
The detection of synthetic steroids in water bodies raises concerns about their potential impact on wildlife and human health. mdpi.comusgs.govresearchgate.net While the long-term effects of low-level exposure are not yet fully understood, it is an area of active research. mdpi.com
Future investigations should focus on:
Ecotoxicological Studies : Assessing the effects of this compound on various aquatic organisms to understand its potential to disrupt endocrine systems and reproductive functions in wildlife.
Mixture Effects : Investigating the combined effects of this compound with other environmental contaminants, as organisms are typically exposed to a complex mixture of pollutants.
Human Health Risk Assessment : Although concentrations in drinking water are generally low, further research is needed to evaluate the potential long-term risks to human health associated with chronic exposure to trace levels of synthetic steroids. hilarispublisher.com
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| Estradiol enanthate | |
| Estradiol valerate | |
| Medroxyprogesterone (B1676146) acetate | |
| NANOS1 | |
| Digoxin |
Q & A
Q. What in vitro assays are suitable for screening antimicrobial activity of this compound?
- Methodological Answer : Conduct broth microdilution assays against ESKAPE pathogens (e.g., MRSA, VRE) per CLSI guidelines. Prepare stock solutions in DMSO (≤1% v/v final concentration). Report MIC values with quality controls (e.g., vancomycin for VRE). Note that this compound exhibits MIC >128 μg/mL against MRSA, indicating limited direct antibacterial utility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s triglyceride modulation across species?
- Methodological Answer : Discrepancies (e.g., significant effects in rats vs. primates) may stem from species-specific progesterone receptor isoforms. Perform comparative transcriptomics (RNA-seq) on hepatic tissues post-treatment. Validate via siRNA knockdown of PR-B isoforms in human hepatocyte lines (HepG2) .
Q. What experimental designs validate this compound’s anti-inflammatory role in viral replication studies?
- Methodological Answer : Use SARS-CoV-2-infected Vero E6 cells treated with this compound (10–50 μM). Measure viral RNA via RT-qPCR (NSP15 gene) and cytokine levels (IL-6, TNF-α) via ELISA. Include mometasone furoate as a positive control. Confocal microscopy can localize NSP15 inhibition .
Q. How to assess this compound’s stability in wastewater remediation studies?
- Methodological Answer : Simulate electrochemical oxidation (boron-doped diamond anode, 20 mA/cm) in synthetic wastewater. Monitor degradation via LC-HRMS (Q-TOF) to identify transformation products (e.g., hydroxylated metabolites). Use ECOSAR to predict ecotoxicity of byproducts .
Q. What combinatorial approaches enhance this compound’s therapeutic efficacy in acne treatment?
- Methodological Answer : Design factorial studies testing this compound (0.1% w/w) with retinoids (tretinoin 0.025%) in hydrogel formulations. Assess sebum production in hamster ear models and Cutibacterium acnes biofilm inhibition via crystal violet assays. Optimize synergy using Chou-Talalay analysis .
Q. How to evaluate long-term neuroendocrine impacts of this compound in contraceptive users?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
